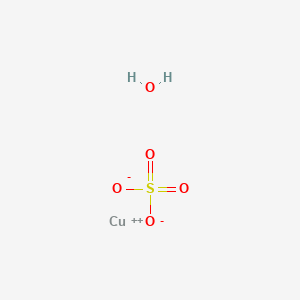

Copper(II) sulfate hydrate

Description

The exact mass of the compound Cupric sulfate monohydrate is 176.891891 g/mol and the complexity rating of the compound is 62.2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

copper;sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKLGTUKGYURDP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058284 | |

| Record name | Copper sulfate (CuSO4) monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10257-54-2, 23254-43-5 | |

| Record name | Cupric sulfate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper sulfate (CuSO4) monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid copper(2+) salt (1:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper(II) sulfate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC SULFATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/348B1AZ336 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Copper(II) Sulfate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), a compound of significant interest across various scientific disciplines, including its applications as a catalyst and in the development of novel materials. This document details established synthesis protocols and outlines key analytical techniques for the thorough characterization of the final product.

Synthesis of Copper(II) Sulfate Pentahydrate

The synthesis of copper(II) sulfate pentahydrate can be achieved through several laboratory-scale methods. The choice of method often depends on the available starting materials and the desired purity of the final product. Below are detailed protocols for three common synthesis routes.

From Copper(II) Oxide

This method involves the reaction of an insoluble metal oxide with a dilute acid to form a soluble salt.[1]

Reaction: CuO(s) + H₂SO₄(aq) → CuSO₄(aq) + H₂O(l)

Experimental Protocol:

-

To a 100 cm³ beaker, add 20 cm³ of 0.5 M sulfuric acid.

-

Carefully heat the acid on a hot plate or using a Bunsen burner with a gentle blue flame until it is nearly boiling.[1][2]

-

Incrementally add small portions of copper(II) oxide powder (approximately 1 g total) to the hot acid using a spatula, stirring continuously with a glass rod.[1] The black copper(II) oxide will react to form a blue solution of copper(II) sulfate.[1]

-

Continue heating gently for 1-2 minutes after the final addition of copper(II) oxide to ensure the reaction is complete.[1]

-

Allow the solution to cool slightly.

-

Filter the hot solution to remove any unreacted copper(II) oxide.

-

Transfer the filtrate to an evaporating basin and gently heat to concentrate the solution. To obtain crystals, do not evaporate to dryness.[3]

-

Allow the concentrated solution to cool slowly at room temperature. Blue crystals of copper(II) sulfate pentahydrate will form.

-

Isolate the crystals by filtration and wash with a small amount of cold deionized water.

-

Dry the crystals on filter paper at room temperature.

From Copper(II) Carbonate

This method utilizes the reaction of a metal carbonate with a dilute acid.

Reaction: CuCO₃(s) + H₂SO₄(aq) → CuSO₄(aq) + H₂O(l) + CO₂(g)[4]

Experimental Protocol:

-

Add 25 cm³ of 1.0 M sulfuric acid to a 100 cm³ beaker.

-

Gradually add copper(II) carbonate powder in small portions with a spatula, stirring continuously. Effervescence will be observed due to the production of carbon dioxide gas.[5]

-

Continue adding copper(II) carbonate until the effervescence ceases, indicating that the acid has been neutralized. An excess of the carbonate should be added to ensure all the acid has reacted.[3]

-

Gently heat the mixture to about 70°C to ensure the reaction is complete and to aid in the subsequent filtration.[5]

-

Filter the mixture to remove the excess unreacted copper(II) carbonate.

-

Transfer the filtrate to an evaporating basin and gently heat to reduce the volume by approximately half, creating a supersaturated solution.[3]

-

Allow the solution to cool slowly. Blue, rhombic crystals will form.[3]

-

Separate the crystals from the mother liquor by filtration.

-

Wash the crystals with a minimal amount of cold deionized water and then dry them.

Purification by Recrystallization

For applications requiring high purity, commercially available or synthesized copper(II) sulfate pentahydrate can be purified by recrystallization. This process relies on the principle that the solubility of copper(II) sulfate in water is significantly higher at elevated temperatures.[6]

Experimental Protocol:

-

In a beaker, add the impure copper(II) sulfate crystals to a volume of deionized water.

-

Heat the mixture to boiling while stirring to dissolve the crystals. Continue adding small portions of the impure solid until no more dissolves, creating a saturated solution.[6]

-

To ensure the solution is not overly saturated, which could lead to premature crystallization during filtration, add a small amount of additional hot water (approximately 20% of the initial volume).[6]

-

Preheat a filter funnel and receiving flask with boiling water to prevent crystallization on the filter paper.[6]

-

Quickly filter the hot, saturated solution to remove any insoluble impurities.[6]

-

Cover the beaker containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. For larger crystals, slower cooling is preferred.

-

Further cooling in an ice bath can increase the yield of crystals.[7]

-

Collect the purified crystals by filtration, wash with a small amount of cold deionized water, and allow them to air dry.

Characterization of Copper(II) Sulfate Pentahydrate

Thorough characterization is essential to confirm the identity, purity, and crystalline structure of the synthesized copper(II) sulfate pentahydrate.

X-ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystalline phase and determining the crystal structure of a material.[8] Copper(II) sulfate pentahydrate crystallizes in the triclinic system.[8] The diffraction pattern will show a series of peaks at specific 2θ angles, which are characteristic of the compound.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 16.15 | 5.48 | 45 |

| 18.75 | 4.73 | 100 |

| 21.37 | 4.15 | 20 |

| 22.61 | 3.93 | 15 |

| 23.87 | 3.72 | 18 |

| 27.13 | 3.28 | 25 |

| 29.19 | 3.06 | 30 |

| 31.26 | 2.86 | 22 |

| 32.65 | 2.74 | 12 |

| 48.48 | 1.88 | 35 |

Data compiled from representative XRD patterns.[2][8] The presence of sharp, well-defined peaks indicates a high degree of crystallinity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of copper(II) sulfate pentahydrate is characterized by absorption bands corresponding to the vibrations of the water molecules and the sulfate anions.

| Wavenumber (cm⁻¹) | Assignment |

| ~3420 (broad) | O-H stretching vibrations of water molecules[1] |

| ~1667 | H-O-H bending vibrations of water molecules[1] |

| ~1063-1128 | S-O stretching vibrations of the sulfate group |

| ~860 | Bending vibrations of the sulfate group |

Data compiled from various sources.[1][9]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of the compound. The dehydration of copper(II) sulfate pentahydrate occurs in distinct steps upon heating.

| Temperature Range (°C) | Mass Loss (%) | Decomposition Step |

| 50 - 150 | ~14.4 | CuSO₄·5H₂O → CuSO₄·3H₂O + 2H₂O[10][11] |

| 50 - 150 | ~14.4 | CuSO₄·3H₂O → CuSO₄·H₂O + 2H₂O[10][11] |

| 170 - 260 | ~7.2 | CuSO₄·H₂O → CuSO₄ + H₂O[11] |

| 600 - 880 | ~32.1 | CuSO₄ → CuO + SO₃ (decomposes to SO₂ + ½O₂)[10] |

The temperature ranges can vary depending on the heating rate.[11] The DSC curve will show corresponding endothermic peaks for each dehydration step.[12]

UV-Visible Spectroscopy

UV-Visible spectroscopy of an aqueous solution of copper(II) sulfate pentahydrate shows a broad absorption band in the visible region, which is responsible for its characteristic blue color. This absorption is due to d-d electronic transitions of the [Cu(H₂O)₆]²⁺ complex.

| Parameter | Value |

| λmax | ~800 nm[13] |

Elemental Analysis

The elemental composition of the synthesized copper(II) sulfate pentahydrate can be confirmed using techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for the determination of copper and other metallic impurities.[3] The theoretical elemental composition is provided below.

| Element | Symbol | Atomic Mass ( g/mol ) | Percentage by Mass |

| Copper | Cu | 63.55 | 25.45% |

| Sulfur | S | 32.07 | 12.84% |

| Oxygen | O | 16.00 | 57.67% |

| Hydrogen | H | 1.01 | 4.04% |

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. Spectroscopic and diffraction studies of polycrystalline copper sulfate pentahydrate at shocked conditions [ouci.dntb.gov.ua]

- 5. shimadzu.com [shimadzu.com]

- 6. WebElements Periodic Table » Copper » copper sulphate pentahydrate [webelements.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. ijses.com [ijses.com]

- 10. google.com [google.com]

- 11. researchgate.net [researchgate.net]

- 12. ama-science.org [ama-science.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrated Forms of Copper(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various hydrated forms of copper(II) sulfate (B86663), detailing their chemical and physical properties, the transitions between them, and the experimental methodologies used for their characterization. This document is intended to serve as a valuable resource for professionals in research and development who require a thorough understanding of this versatile compound.

Introduction to Copper(II) Sulfate and its Hydrates

The transition between these hydrated states is a reversible process, typically governed by temperature and humidity, making copper(II) sulfate a classic example for studying hydration and dehydration phenomena. Understanding the properties of each hydrated form is critical for its diverse applications, ranging from a fungicide in agriculture to a catalyst in organic synthesis and an electrolyte in electroplating.[3]

Properties of Copper(II) Sulfate Hydrates

The physical and chemical properties of copper(II) sulfate are intrinsically linked to its degree of hydration. The following tables summarize the key quantitative data for the anhydrous form and its common hydrates for easy comparison.

Table 1: General and Physical Properties

| Property | Anhydrous (Chalcocyanite) | Monohydrate (Poitevinite) | Trihydrate (Bonattite) | Pentahydrate (Chalcanthite) | Heptahydrate (Boothite) |

| Chemical Formula | CuSO₄ | CuSO₄·H₂O | CuSO₄·3H₂O | CuSO₄·5H₂O | CuSO₄·7H₂O |

| Molar Mass ( g/mol ) | 159.61[2] | 177.62 | 213.66[4] | 249.69[2] | 285.72[5] |

| Appearance | Gray-white to pale green powder[6][7] | Light blue powder | Pale blue crystals[8] | Bright blue crystals or powder[1][2] | Light blue, fibrous or massive[9] |

| Density (g/cm³) | 3.60[2] | ~2.284 | 2.663 (synthetic)[8] | 2.286[2] | 1.94 - 2.1[6][10] |

| Crystal System | Orthorhombic[2] | Triclinic | Monoclinic[8] | Triclinic[7] | Monoclinic[6][9] |

| Space Group | Pnma[4] | P1 | Cc or C2/c[8] | P1 | P2₁/c[9] |

Table 2: Thermal and Solubility Properties

| Property | Anhydrous | Monohydrate | Trihydrate | Pentahydrate | Heptahydrate |

| Melting Point (°C) | Decomposes at ~590-650[2] | Decomposes | Decomposes | Decomposes at ~110[2] | Dehydrates |

| Decomposition Behavior | Decomposes to CuO and SO₃ above 650°C[7] | Formed above 114°C from pentahydrate[11] | Formed from pentahydrate above 30.6°C[11] | Loses H₂O in stages starting around 63°C[2] | Dehydrates to chalcanthite[6] |

| Solubility in Water (g/L) | 201 at 20°C[2] | Soluble | Soluble[8] | 316 at 0°C, 2033 at 100°C[2] | Soluble[6] |

| Enthalpy of Solution (kJ/mol) | -66.5[12] | - | - | +11.7[12] | - |

| Enthalpy of Hydration (kJ/mol) | -78.2 (to form pentahydrate)[12] | - | - | - | - |

Interconversion of Hydrated Forms

The various hydrated forms of copper(II) sulfate can be interconverted by controlling the temperature and water vapor pressure. This relationship is fundamental to understanding their stability and reactivity. The thermal decomposition of the pentahydrate is a stepwise process, leading to the formation of lower hydrates and eventually the anhydrous salt.

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of copper(II) sulfate hydrates.

Synthesis of Copper(II) Sulfate Pentahydrate

This protocol describes the synthesis of copper(II) sulfate pentahydrate from copper metal.

Materials:

-

Fine copper turnings (approx. 3.0 g)

-

3 M Sulfuric acid (H₂SO₄), 25 mL

-

Concentrated (15.8 M) Nitric acid (HNO₃), 7.5 mL[13]

-

Deionized water

-

50% Ethanol (B145695) solution

-

95% Ethanol

-

250 mL Beaker

-

600 mL Beaker (for secondary containment)

-

25 mL Graduated cylinder

-

Hot plate

-

250 mL Erlenmeyer flask

-

Ice bath

-

Buchner funnel and filter flask

-

Filter paper

-

Watch glass

Procedure:

-

Tare a 250-mL beaker and add approximately 3.0 grams of fine copper turnings, recording the exact mass.

-

Place the beaker inside a 600-mL beaker for secondary containment.

-

In a fume hood, add 25 mL of 3 M sulfuric acid to the copper.

-

Carefully add 7.5 mL of concentrated nitric acid to the mixture. A toxic brown gas (NO₂) will be produced; remain in the fume hood until the gas evolution subsides.[13]

-

Heat the reaction mixture on a hot plate at a medium-low setting for about 20 minutes, or until all the copper has dissolved.[13]

-

Immediately pour the hot solution into a 250-mL Erlenmeyer flask.

-

Allow the solution to cool on the benchtop for about 5 minutes, swirling occasionally.

-

Once crystals begin to appear, stopper the flask and cool it under cold tap water until it reaches room temperature.

-

Place the flask in an ice bath for 10-15 minutes to promote further crystallization.[13]

-

Set up a Buchner funnel for vacuum filtration.

-

Decant the supernatant liquid and transfer the crystals to the funnel.

-

Wash the crystals with two small portions of ice-cold 50% ethanol solution, followed by two small portions of ice-cold 95% ethanol.

-

Allow the crystals to air dry on the filter paper for several minutes with the vacuum running.

-

Transfer the dried crystals to a pre-weighed watch glass and determine the final mass.

Thermal Gravimetric Analysis (TGA) of Copper(II) Sulfate Pentahydrate

TGA is used to study the thermal stability and decomposition of the hydrates by measuring the change in mass as a function of temperature.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., TGA/SDTA851e)

-

Alumina (B75360) crucibles

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

-

Accurately weigh approximately 5-10 mg of copper(II) sulfate pentahydrate into an alumina crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a controlled atmosphere.

-

Record the mass loss as a function of temperature.

Expected Results: The dehydration of CuSO₄·5H₂O typically occurs in three main steps:

-

Step 1: Loss of two water molecules (CuSO₄·5H₂O → CuSO₄·3H₂O + 2H₂O) at approximately 63-100°C.[2][14]

-

Step 2: Loss of two more water molecules (CuSO₄·3H₂O → CuSO₄·H₂O + 2H₂O) at approximately 109-150°C.[2][14]

-

Step 3: Loss of the final water molecule (CuSO₄·H₂O → CuSO₄ + H₂O) at approximately 200-250°C.[2][14]

X-Ray Diffraction (XRD) Analysis

XRD is a non-destructive technique used to identify the crystalline phases of the different copper(II) sulfate hydrates based on their unique diffraction patterns.

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).[15]

-

Sample holder (e.g., zero-diffraction plate for small sample amounts).

Procedure:

-

Finely grind the copper(II) sulfate hydrate (B1144303) sample into a homogenous powder using a mortar and pestle.

-

Mount the powder onto the sample holder, ensuring a flat and level surface.

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters for data collection. A typical scan range would be from 10° to 80° 2θ with a step size of 0.02° and a scan speed of 2°/min.

-

Initiate the X-ray scan and collect the diffraction data.

-

The resulting diffractogram is a plot of intensity versus the diffraction angle (2θ).

-

Identify the crystalline phases by comparing the experimental peak positions and relative intensities to standard diffraction patterns from a database such as the International Centre for Diffraction Data (ICDD).[10]

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular structure and bonding within the crystal lattice of the different hydrates.

Instrumentation:

-

Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Microscope for sample focusing.

Procedure:

-

Place a small amount of the copper(II) sulfate hydrate sample on a microscope slide.

-

Position the slide under the microscope objective of the Raman spectrometer.

-

Focus the laser onto the sample.

-

Set the data acquisition parameters, including laser power, exposure time, and number of accumulations, to obtain a spectrum with a good signal-to-noise ratio.

-

Collect the Raman spectrum over a relevant spectral range (e.g., 100 cm⁻¹ to 4000 cm⁻¹).

-

The resulting spectrum will show characteristic peaks corresponding to the vibrational modes of the sulfate anion (SO₄²⁻), the coordinated water molecules, and the Cu-O bonds.[16]

Expected Spectral Features:

-

Sulfate (SO₄²⁻) vibrations: Strong peaks are typically observed around 985 cm⁻¹ (ν₁ symmetric stretch), 450 cm⁻¹ (ν₂ bend), 1100 cm⁻¹ (ν₃ antisymmetric stretch), and 615 cm⁻¹ (ν₄ bend).[17]

-

Water (H₂O) vibrations: Broad bands in the region of 3000-3600 cm⁻¹ correspond to the O-H stretching modes, and bending modes appear around 1600 cm⁻¹.[16]

-

Lattice vibrations: Low-frequency modes below 400 cm⁻¹ are associated with the vibrations of the crystal lattice.[16]

The precise positions and splitting of these peaks will vary for each hydrated form, providing a unique spectral fingerprint for identification.

Conclusion

The hydrated forms of copper(II) sulfate represent a fascinating and fundamentally important system in inorganic chemistry. Their distinct physical and chemical properties, driven by the degree of hydration, are critical to their wide-ranging applications. This guide has provided a detailed summary of the quantitative properties of the anhydrous, monohydrate, trihydrate, pentahydrate, and heptahydrate forms, along with standardized experimental protocols for their synthesis and characterization. It is our hope that this comprehensive resource will be of significant value to researchers, scientists, and drug development professionals in their work with this versatile compound.

References

- 1. Solved CHOICE II, PREPARATION OF COPPER(II) SULFATE | Chegg.com [chegg.com]

- 2. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

- 3. Copper Sulfate Technical Fact Sheet [npic.orst.edu]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. Copper(2+) sulfate heptahydrate | CuH14O11S | CID 22386232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. handbookofmineralogy.org [handbookofmineralogy.org]

- 7. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. mindat.org [mindat.org]

- 10. Boothite Mineral Data [webmineral.com]

- 11. youtube.com [youtube.com]

- 12. ins-europa.org [ins-europa.org]

- 13. ijses.com [ijses.com]

- 14. Thermogravimetric/Thermal–Mass Spectroscopy Insight into Oxidation Propensity of Various Mechanochemically Made Kesterite Cu2ZnSnS4 Nanopowders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemiphys.com [chemiphys.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Copper(II) Sulfate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of copper(II) sulfate (B86663) monohydrate (CuSO₄·H₂O). The document details the crystallographic parameters, experimental protocols for synthesis and analysis, and visual representations of the experimental workflow and the copper(II) ion's coordination environment. This information is crucial for understanding the solid-state properties of this compound, which can be relevant in various fields, including materials science and drug development, where precise control over crystalline forms is paramount.

Crystallographic Data Summary

The crystal structure of copper(II) sulfate monohydrate, found in nature as the mineral poitevinite, has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic system, belonging to the P1 space group. This low-symmetry system indicates a complex arrangement of atoms within the unit cell. The detailed crystallographic data is summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a-axis (Å) | 5.12(1) |

| b-axis (Å) | 5.160(1) |

| c-axis (Å) | 7.535(2) |

| α (°) | 107.06(1) |

| β (°) | 107.40(1) |

| γ (°) | 92.73(1) |

| Unit Cell Volume (ų) | 179.59 |

Experimental Protocols

Synthesis and Crystal Growth of Copper(II) Sulfate Monohydrate

The synthesis of single crystals of copper(II) sulfate monohydrate suitable for X-ray diffraction can be achieved through controlled dehydration of copper(II) sulfate pentahydrate or by slow evaporation from an aqueous solution under specific conditions. The following is a generalized protocol for the slow evaporation method:

-

Preparation of a Saturated Solution: Prepare a saturated aqueous solution of high-purity copper(II) sulfate (CuSO₄) at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

-

Filtration: Filter the warm, saturated solution through a fine filter paper to remove any insoluble impurities.

-

Controlled Evaporation: Transfer the filtered solution to a clean crystallizing dish. Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow and controlled evaporation of the solvent at a constant temperature. A stable temperature is crucial to prevent rapid crystallization and the formation of polycrystalline material.

-

Crystal Nucleation and Growth: Allow the solution to stand undisturbed for several days to weeks. As the solvent evaporates, the concentration of the solute will increase, leading to the nucleation and growth of single crystals.

-

Crystal Harvesting: Once crystals of a suitable size (typically 0.1-0.5 mm in each dimension) have formed, carefully remove them from the solution using tweezers.

-

Drying: Gently dry the harvested crystals with a lint-free cloth or by placing them on a filter paper to remove any residual solvent.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general workflow for this analysis is as follows:

-

Crystal Selection and Mounting: A suitable single crystal, free of cracks and other defects, is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a suitable adhesive.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. A series of diffraction images are collected as the crystal is rotated. The diffraction pattern is recorded by a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to improve the agreement between the calculated and observed diffraction data.

-

Validation: The final crystal structure is validated to ensure its chemical and crystallographic sensibility.

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of a compound like copper(II) sulfate monohydrate.

Caption: Experimental workflow for crystal structure analysis.

Coordination Environment of Copper(II) in Monohydrate

The coordination geometry around the central copper(II) ion is a critical feature of the crystal structure. In copper(II) sulfate monohydrate, the Cu²⁺ ion is expected to be in a distorted octahedral environment, coordinated by oxygen atoms from both the water molecule and the sulfate anions. The following diagram provides a schematic representation of this coordination.

Caption: Coordination of the Copper(II) ion.

An In-depth Technical Guide to the Solubility of Copper(II) Sulfate Pentahydrate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in various organic solvents. The information contained herein is intended to support research, development, and quality control activities where this compound is utilized.

Executive Summary

Copper(II) sulfate pentahydrate, a widely used inorganic salt, exhibits varied solubility in organic solvents, a critical factor in its application in organic synthesis, catalysis, and formulation development. While highly soluble in water, its solubility in organic media is generally limited and highly dependent on the solvent's polarity and its ability to interact with the salt's ionic lattice and coordinated water molecules. This document collates available quantitative solubility data, outlines a standard experimental protocol for solubility determination, and provides a visual representation of the factors influencing its dissolution.

Quantitative Solubility Data

The solubility of copper(II) sulfate pentahydrate in organic solvents is significantly lower than in aqueous systems. The following table summarizes the available quantitative and qualitative data for several common organic solvents.

| Solvent | Chemical Formula | Temperature (°C) | Solubility | Reference |

| Methanol (B129727) | CH₃OH | 18 | 1.04 g / 100 mL | [1] |

| Methanol | CH₃OH | 20 | 15.6 g / L | [2] |

| Ethanol (B145695) | C₂H₅OH | - | Slightly Soluble | [3][4] |

| Ethanol | C₂H₅OH | - | Insoluble | [5][6] |

| Glycerol (B35011) | C₃H₈O₃ | - | Soluble | [3][4] |

| Acetone (B3395972) | C₃H₆O | - | Insoluble | [5][6][7] |

Note: Conflicting reports exist for ethanol, with most sources indicating it is insoluble or only very slightly soluble. This discrepancy may arise from differences in experimental conditions or the hydration state of the copper sulfate used.

Copper(II) sulfate pentahydrate is generally soluble in methanol and glycerol, but insoluble in ethanol and acetone.[3][4][5][6] Specifically, its solubility in methanol has been reported as 10.4 g/L at 18 °C.[5] Another source indicates a solubility of 1.1 g/100 ml in methanol.[8] The anhydrous form of copper sulfate is insoluble in ethanol.[5]

Factors Influencing Solubility

The dissolution of an ionic hydrate (B1144303) like CuSO₄·5H₂O in an organic solvent is a complex process governed by several interrelated factors. The following diagram illustrates these key relationships.

A solvent's polarity and its capacity for hydrogen bonding are primary drivers of solubility. Highly polar solvents like methanol can better solvate the Cu²⁺ and SO₄²⁻ ions. The strong lattice energy of the ionic crystal must be overcome by the energy released from solute-solvent interactions. The five water molecules of hydration also play a crucial role, as they can interact with the solvent.

Experimental Protocol for Solubility Determination

The isothermal equilibrium method is a standard and reliable technique for determining the solubility of a salt in a given solvent.

4.1 Principle

A supersaturated solution of the solute in the solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached (i.e., the solution is saturated), the concentration of the solute in the liquid phase is determined gravimetrically or via spectroscopic methods.

4.2 Experimental Workflow

The following diagram outlines the typical workflow for the isothermal equilibrium method.

4.3 Detailed Methodology

-

Preparation of Saturated Solution: Add an excess amount of copper(II) sulfate pentahydrate crystals to a known volume of the organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath). The presence of excess solid solute is essential to ensure saturation is achieved.

-

Equilibration: The mixture is agitated continuously (e.g., using a magnetic stirrer) at a constant, precisely controlled temperature for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the kinetics of dissolution.

-

Sample Withdrawal: After equilibration, agitation is stopped, and the excess solid is allowed to settle completely. A sample of the clear supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (to prevent aspiration of solid particles). The exact volume or weight of the withdrawn sample is recorded.

-

Quantification:

-

Gravimetric Analysis: The withdrawn aliquot is placed in a pre-weighed container. The solvent is carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that avoids decomposition of the salt). The container with the dry residue is then weighed. The difference in weight gives the mass of the dissolved copper(II) sulfate.

-

Spectroscopic Analysis: Alternatively, the concentration of copper(II) in the supernatant can be determined using techniques such as Atomic Absorption Spectroscopy (AAS) or UV-Visible Spectroscopy after appropriate dilution and calibration.

-

-

Calculation: The solubility is calculated and expressed in standard units, such as grams of solute per 100 g of solvent ( g/100 g) or grams of solute per 100 mL of solvent ( g/100 mL).

Conclusion

The solubility of copper(II) sulfate pentahydrate in organic solvents is limited and highly selective. Polar, protic solvents like methanol and glycerol show some solvating power, whereas less polar or aprotic solvents like ethanol and acetone are poor solvents for this salt. For researchers and developers, understanding these solubility characteristics is fundamental for designing synthetic routes, developing formulations, and controlling reaction conditions. When precise solubility data is required, the isothermal equilibrium method provides a robust and reliable experimental approach.

References

- 1. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 2. oiv.int [oiv.int]

- 3. Copper Sulfate Pentahydrate (CuSO4-5H2O) Fine Crystal [cdibuffalo.com]

- 4. cdibuffalo.com [cdibuffalo.com]

- 5. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

- 6. Client Challenge [copper-chemistry.fandom.com]

- 7. Is the reaction of copper sulfate and acetone a physical or — Alloprof [alloprof.qc.ca]

- 8. Copper Sulfate | CuSO4 | CID 24462 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Decomposition of Copper(II) Sulfate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the thermal decomposition of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O). It details the sequential degradation process, presents quantitative data from thermogravimetric analysis (TGA), outlines typical experimental protocols, and provides visual diagrams of the decomposition pathway and analytical workflow.

Introduction

Copper(II) sulfate pentahydrate is a crystalline solid and the most common hydrated form of copper(II) sulfate. Its thermal decomposition is a well-documented, multi-step process involving dehydration followed by the breakdown of the anhydrous salt. This process is a classic example used in thermogravimetric analysis (TGA) and serves as a valuable case study for understanding the thermal stability of hydrated compounds, which is critical in fields such as materials science, catalysis, and pharmaceutical development, where the hydration state of a substance can significantly impact its properties and efficacy.

The Stepwise Decomposition Pathway

The thermal decomposition of copper(II) sulfate pentahydrate does not occur in a single step. Instead, it involves a series of distinct stages, primarily driven by the loss of water molecules of crystallization, followed by the decomposition of the resulting anhydrous salt at higher temperatures.

The dehydration process occurs in three main steps below 280-300°C.[1][2] The initial blue crystals of CuSO₄·5H₂O lose their water of crystallization to form a white or off-white anhydrous powder, CuSO₄.[3][4][5] Upon further heating to higher temperatures (around 600-650°C), the anhydrous copper(II) sulfate decomposes into copper(II) oxide (CuO), a black solid, and sulfur trioxide (SO₃) gas.[4][6][7]

The generally accepted reaction sequence is as follows:

-

CuSO₄·5H₂O(s) → CuSO₄·3H₂O(s) + 2H₂O(g)

-

CuSO₄·3H₂O(s) → CuSO₄·H₂O(s) + 2H₂O(g)

-

CuSO₄·H₂O(s) → CuSO₄(s) + H₂O(g)

-

CuSO₄(s) → CuO(s) + SO₃(g)

It is important to note that the final decomposition step can be more complex. The sulfur trioxide (SO₃) produced is often unstable at the high temperatures required for decomposition and can further break down into sulfur dioxide (SO₂) and oxygen (O₂).[6][8][9]

Quantitative Analysis of Decomposition

Thermogravimetric analysis (TGA) is the primary technique used to quantitatively study the decomposition. The mass of the sample is monitored as a function of temperature, revealing distinct mass loss steps corresponding to the different stages of the reaction.

| Stage | Reaction | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| 1 | CuSO₄·5H₂O → CuSO₄·3H₂O + 2H₂O | 50 - 150[10][11][12] | 14.43% | ~14.4%[13] |

| 2 | CuSO₄·3H₂O → CuSO₄·H₂O + 2H₂O | 50 - 150[10][11][12] | 14.43% | ~14.4%[13] |

| 3 | CuSO₄·H₂O → CuSO₄ + H₂O | 170 - 260[12] | 7.21% | ~7.2%[13] |

| 4 | CuSO₄ → CuO + SO₃ | > 600[6][9] | 32.08% | ~32.1% - 32.87%[8][13] |

Note: Temperature ranges can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The data presented is typically obtained using Thermogravimetric Analysis (TGA), often coupled with Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).

Typical TGA Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer, such as a TGA/SDTA851e, is used.[8] For evolved gas analysis, the TGA can be coupled to a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR).[8][14]

-

Sample Preparation: A small sample (typically 5-10 mg) of copper(II) sulfate pentahydrate is lightly crushed using a pestle and mortar.[1]

-

Crucible: The sample is placed in an inert crucible, commonly made of alumina.[1]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, such as flowing nitrogen (e.g., 20 mL/min) or air, to ensure reproducibility.[1]

-

Heating Program: The sample is heated under non-isothermal conditions at a constant heating rate, for example, 10°C/min.[1]

-

Data Acquisition: The instrument simultaneously records the sample's mass and temperature. The rate of mass loss (DTG curve) is also calculated, which helps in resolving overlapping decomposition steps.[1][15]

Visualizations

Decomposition Pathway Diagram

Caption: Sequential thermal decomposition pathway of CuSO₄·5H₂O.

Experimental Workflow for TGA

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

References

- 1. asianpubs.org [asianpubs.org]

- 2. ias.ac.in [ias.ac.in]

- 3. m.youtube.com [m.youtube.com]

- 4. brainly.in [brainly.in]

- 5. m.youtube.com [m.youtube.com]

- 6. quora.com [quora.com]

- 7. reddit.com [reddit.com]

- 8. mt.com [mt.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Thermal analysis and decomposition kinetics of the dehydration of copper sulfate pentahydrate [inis.iaea.org]

- 11. researchgate.net [researchgate.net]

- 12. Thermogravimetric/Thermal–Mass Spectroscopy Insight into Oxidation Propensity of Various Mechanochemically Made Kesterite Cu2ZnSnS4 Nanopowders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. mt.com [mt.com]

- 15. thermalsupport.com [thermalsupport.com]

An In-Depth Technical Guide to the Application of Anhydrous vs. Hydrated Copper(II) Sulfate in Specific Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distinct applications of anhydrous and hydrated copper(II) sulfate (B86663) in key chemical reactions. The choice between these two forms is often critical for reaction efficiency, yield, and purity. This document outlines their roles as reagents and catalysts, providing detailed experimental protocols and quantitative data to inform reaction design and optimization.

Physicochemical Properties: A Comparative Overview

The fundamental difference between anhydrous (CuSO₄) and hydrated copper(II) sulfate (CuSO₄·5H₂O) lies in the presence of water of crystallization.[1][2][3] This water content dictates their physical appearance, reactivity, and suitability for specific applications.[4][5] Anhydrous copper(II) sulfate is a white powder, while the pentahydrate form consists of bright blue crystals.[2][3]

| Property | Anhydrous Copper(II) Sulfate (CuSO₄) | Hydrated Copper(II) Sulfate (CuSO₄·5H₂O) | Key Implications for Reactions |

| Appearance | White to grayish-white powder[2][3] | Blue crystalline solid[2][3] | Visual indicator of hydration state. |

| Hygroscopicity | Highly hygroscopic; readily absorbs water[1][3] | Stable under normal conditions | Anhydrous form is an effective drying agent.[3] |

| Reaction with Water | Exothermic reaction to form the hydrated salt[6][7] | Dissolves in water | The anhydrous form can be used to detect the presence of water.[8] |

| Solubility | Soluble in water (forms hydrated complex) | Readily soluble in water | Hydrated form is preferred for preparing aqueous solutions. |

| Primary Function in Water-Sensitive Reactions | Dehydrating agent, water scavenger[3] | Not suitable | Critical for reactions where water inhibits or causes side reactions. |

| Primary Function in Aqueous-Based Reactions | Generally not used directly | Precursor for catalysts or reagents[9] | Ideal for reactions performed in water or aqueous co-solvents. |

Applications in Specific Reactions

The choice between anhydrous and hydrated copper(II) sulfate is dictated by the specific requirements of the chemical transformation.

Anhydrous Copper(II) Sulfate as a Dehydrating Agent

Anhydrous CuSO₄ is a powerful and convenient drying agent for organic solvents and reaction mixtures.[3] Its high affinity for water makes it particularly useful in reactions that are sensitive to moisture.

Experimental Protocol: Dehydration of an Organic Solvent

Objective: To remove trace amounts of water from an organic solvent (e.g., ethanol, acetonitrile) using anhydrous copper(II) sulfate.

Materials:

-

Anhydrous copper(II) sulfate (white powder)

-

Organic solvent to be dried

-

Anhydrous sodium sulfate (optional, for pre-drying)

-

Magnetic stirrer and stir bar

-

Flask with a stopper or septum

-

Filtration apparatus (e.g., funnel, filter paper)

Procedure:

-

Place the organic solvent in a clean, dry flask equipped with a magnetic stir bar.

-

Add anhydrous copper(II) sulfate powder to the solvent. A typical loading is 10-20 g per 100 mL of solvent, but this can be adjusted based on the expected water content.

-

Stopper the flask and stir the mixture at room temperature. The anhydrous copper(II) sulfate will turn blue as it absorbs water.[8]

-

Continue stirring until the powder no longer changes color, indicating that the water has been absorbed. This may take several hours.

-

For highly sensitive applications, allow the mixture to stand overnight.

-

Decant or filter the dried solvent to remove the hydrated copper(II) sulfate.

-

The regenerated blue copper(II) sulfate can be heated to drive off the water and be reused.[6]

References

- 1. scielo.br [scielo.br]

- 2. pubs.acs.org [pubs.acs.org]

- 3. differencebetween.com [differencebetween.com]

- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 5. difference.wiki [difference.wiki]

- 6. A reversible reaction of hydrated copper(II) sulfate | Class experiment | RSC Education [edu.rsc.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. scienceopen.com [scienceopen.com]

The Crucial Role of Water of Crystallization in Copper(II) Sulfate Hydrate: A Technical Guide

An in-depth exploration of the structural and functional significance of water molecules in copper(II) sulfate (B86663), tailored for researchers, scientists, and drug development professionals.

The presence of water of crystallization within the lattice of copper(II) sulfate profoundly influences its chemical and physical properties, transforming it from a white, amorphous powder into a vibrant blue crystalline solid. This guide delves into the integral role of these water molecules, offering a detailed examination of the structural changes, thermochromic properties, and the practical applications that arise from the hydration and dehydration of copper(II) sulfate.

Structural and Physicochemical Properties: A Tale of Two Forms

The most commonly encountered form of copper(II) sulfate is the pentahydrate (CuSO₄·5H₂O), a bright blue crystalline solid.[1][2] In contrast, the anhydrous form (CuSO₄) is a white powder.[2] The five water molecules in the pentahydrate are not merely entrapped within the crystal lattice; they are integral to its structure.[3] Four of the water molecules act as ligands, directly coordinating with the copper(II) ion in a square planar geometry.[4][5] The fifth water molecule is held in the lattice by hydrogen bonds, linking the [Cu(H₂O)₄]²⁺ complex to the sulfate anions.[4][5][6] This coordination of water molecules with the d-orbitals of the copper ion is responsible for the characteristic blue color of the hydrated salt.[7][8][9] The anhydrous form, lacking these water ligands, does not exhibit this color.[7][8][9]

The structural differences imparted by the water of crystallization lead to distinct physicochemical properties, which are summarized in the table below.

| Property | Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Anhydrous Copper(II) Sulfate (CuSO₄) |

| Appearance | Blue crystalline solid[1][2] | White or pale grey powder[2][7][10] |

| Molar Mass | 249.685 g/mol [7][9] | 159.609 g/mol [7][9] |

| Density | 2.286 g/cm³[9] | 3.6 g/cm³[9] |

| Crystal Structure | Triclinic[9] | Orthorhombic[1][11] |

| Solubility in Water | Highly soluble[3][12] | Soluble, with an exothermic reaction[10] |

The Dehydration Process: A Stepwise Transformation

The removal of the water of crystallization from copper(II) sulfate pentahydrate is an endothermic process that occurs in distinct stages upon heating.[1][13] This process is reversible; the addition of water to the anhydrous form is an exothermic reaction that restores the blue color of the pentahydrate.[2][13][14] This thermochromic property makes copper(II) sulfate a useful indicator for the presence of water.[1]

The dehydration proceeds as follows:

-

CuSO₄·5H₂O (blue) → CuSO₄·3H₂O (blue) + 2H₂O (at ~63 °C)[1]

-

CuSO₄·3H₂O (blue) → CuSO₄·H₂O (white) + 2H₂O (at ~109 °C)[1]

-

CuSO₄·H₂O (white) → CuSO₄ (white) + H₂O (at ~200 °C)[1]

Further heating to higher temperatures can lead to the decomposition of the anhydrous copper(II) sulfate.

Caption: Stepwise dehydration of copper(II) sulfate pentahydrate.

Applications in Research and Drug Development

The distinct properties of hydrated and anhydrous copper(II) sulfate lend themselves to a variety of applications in research and pharmaceutical contexts.

-

Catalysis: Anhydrous copper(II) sulfate is an effective drying agent and can be used as a catalyst in reactions where the presence of water is undesirable.[2] Copper(II) sulfate pentahydrate has also been demonstrated as a green catalyst for organic reactions such as the acetylation of alcohols and phenols.[15][16]

-

Water Detection: The reversible color change upon hydration makes anhydrous copper(II) sulfate a simple and effective qualitative test for the presence of water.[1][14]

-

Drug Formulation and Delivery: Copper is an essential trace element, and copper sulfate is used in oral supplements to treat copper deficiency.[17] In drug delivery, copper(II) sulfate has been used in liposomal formulations of anticancer drugs to improve their therapeutic activity.[18]

-

Antimicrobial and Antifungal Agent: Copper sulfate exhibits antimicrobial and antifungal properties.[17][18] It is used in topical antiseptic solutions and as a component in flooring mixtures to prevent fungal growth.[17][19] In veterinary medicine, it is used to treat hoof diseases in livestock.[17]

-

Diagnostic Reagents: Copper sulfate is a key component in Benedict's and Fehling's solutions, which are used in qualitative tests for reducing sugars.[20][21]

Experimental Protocols

Determination of the Water of Crystallization in Copper(II) Sulfate Hydrate (B1144303)

This experiment quantitatively determines the number of moles of water of crystallization per mole of copper(II) sulfate.

Methodology:

-

Accurately weigh a clean, dry crucible.

-

Add approximately 2-3 g of hydrated copper(II) sulfate crystals to the crucible and weigh it again.

-

Place the crucible on a pipeclay triangle supported by a tripod.

-

Heat the crucible gently at first, then more strongly, using a Bunsen burner. The blue crystals will turn into a white powder as the water is driven off.[22][23][24]

-

During heating, gently crush any lumps with a clean, dry glass rod to ensure complete dehydration.

-

Allow the crucible and its contents to cool in a desiccator to prevent reabsorption of atmospheric moisture.

-

Once cool, weigh the crucible and the anhydrous copper(II) sulfate.

-

To ensure all the water of crystallization has been removed, repeat the heating, cooling, and weighing steps until a constant mass is achieved.[22]

-

Calculate the mass of water lost and the mass of anhydrous copper(II) sulfate remaining.

-

Convert these masses to moles and determine the ratio of moles of water to moles of anhydrous copper(II) sulfate.

Caption: Workflow for determining the water of crystallization.

Demonstration of the Reversible Hydration of Copper(II) Sulfate

This experiment qualitatively demonstrates the thermochromic properties of copper(II) sulfate.

Methodology:

-

Place a small amount of blue copper(II) sulfate pentahydrate crystals in a dry test tube.

-

Gently heat the test tube over a Bunsen burner flame. Observe the color change from blue to white as the water of crystallization is driven off.[25] Water droplets may be observed condensing on the cooler, upper parts of the test tube.[23][25]

-

Allow the test tube containing the white anhydrous copper(II) sulfate to cool to room temperature.

-

Carefully add a few drops of water to the anhydrous powder.

-

Observe the immediate color change back to blue and feel the test tube to note the exothermic nature of the rehydration process.[13]

Conclusion

The water of crystallization in copper(II) sulfate hydrate is far from a passive component. It is a defining feature that dictates the compound's structure, color, and reactivity. Understanding the role of these water molecules is fundamental to harnessing the diverse applications of copper(II) sulfate in research, from its use as a catalyst and a water indicator to its formulation in pharmaceutical and antimicrobial agents. The reversible nature of its hydration and dehydration provides a powerful and visually illustrative example of chemical equilibria and the profound impact of molecular structure on macroscopic properties.

References

- 1. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Copper(II) sulfate pentahydrate | 7758-99-8 [chemicalbook.com]

- 4. Number of hydrogenbonded water molecules associated class 11 chemistry CBSE [vedantu.com]

- 5. quora.com [quora.com]

- 6. reddit.com [reddit.com]

- 7. electroplating - What is the difference between copper sulfate and copper sulfate pentahydrate? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. inorganic chemistry - Why is anhydrous copper(II) sulfate white while the pentahydrate is blue, even though both have one unpaired electron? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Chemical properties and color changes of copper sulfate_Chemicalbook [chemicalbook.com]

- 10. Copper Sulfate Pentahydrate Vs. Copper Sulphate: Understanding The Difference Between Copper Forms, Use In Agriculture, And Industry - Kands [kandschemical.com]

- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 12. askiitians.com [askiitians.com]

- 13. m.youtube.com [m.youtube.com]

- 14. A reversible reaction of hydrated copper(II) sulfate | Class experiment | RSC Education [edu.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. chemignition.com [chemignition.com]

- 18. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. uses and applications of Copper sulfate CuSO4 CuSO4.5H2O physical properties chemical reactions chemical properties [docbrown.info]

- 20. Copper Sulphate | Industrial Ingredients Distributor — Bell Chem [bellchem.com]

- 21. Uses of Copper Sulfate Pentahydrate in agriculture and industry | Foodcom S.A. [foodcom.pl]

- 22. practical-science.com [practical-science.com]

- 23. brainly.in [brainly.in]

- 24. Finding the formula of hydrated copper(II) sulfate | Class experiment | RSC Education [edu.rsc.org]

- 25. youtube.com [youtube.com]

An In-depth Technical Guide to the Spectroscopic Properties of Aqueous Copper(II) Sulfate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of aqueous copper(II) sulfate (B86663) (CuSO₄) solutions, with a focus on Ultraviolet-Visible (UV-Vis) absorption spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for quantitative analysis and characterization of transition metal complexes.

Introduction

Aqueous solutions of copper(II) sulfate are characterized by their distinct blue color, a result of the formation of the hexaaquacopper(II) complex ion, [Cu(H₂O)₆]²⁺.[1][2] This complex absorbs light in the red region of the visible spectrum, causing the solution to appear blue.[1] The spectroscopic analysis of these solutions, primarily through UV-Vis spectrophotometry, is a fundamental technique for determining concentration, studying ligand exchange reactions, and understanding the electronic structure of the copper(II) ion in an aqueous environment.

The relationship between absorbance and concentration is governed by the Beer-Lambert Law, which provides a basis for quantitative analysis.[3][4][5] However, various factors, including the presence of other ligands, temperature, and pH, can influence the spectroscopic properties of the solution by altering the coordination environment of the copper(II) ion.

Spectroscopic Characteristics

The UV-Vis absorption spectrum of an aqueous copper(II) sulfate solution is dominated by a broad, weak absorption band in the visible and near-infrared (NIR) region, which is attributed to d-d electronic transitions of the [Cu(H₂O)₆]²⁺ ion.[6] More intense charge transfer bands are observed in the ultraviolet region.

Absorption Maxima (λmax)

The reported absorption maximum (λmax) for the d-d transition of the hexaaquacopper(II) ion varies in the literature, but it is consistently found in the red to near-infrared region of the spectrum. Values are commonly cited to be around 780 nm, 800 nm, 810 nm, and even as high as 836.9 nm.[1][2][6][7][8][9][10] Some sources also report a λmax at 635 nm.[11] Additionally, strong absorption bands are observed in the UV region, with maxima reported at 200 nm, 220 nm, and 234 nm.[6][12]

Molar Absorptivity (ε)

The molar absorptivity, or molar extinction coefficient (ε), is a measure of how strongly a chemical species absorbs light at a given wavelength. This value is crucial for quantitative analysis using the Beer-Lambert Law. The molar absorptivity of aqueous copper(II) sulfate is wavelength-dependent.

Table 1: Molar Absorptivity of Aqueous Copper(II) Sulfate at Various Wavelengths

| Wavelength (λmax) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference(s) |

| 810 nm | ~12.3 | [7][8] |

| 780 nm | ~12.5 | [7][8][9] |

| 635 nm | 2.81 | [11][13] |

It is important to note that the molar absorptivity is an experimentally determined value and can be influenced by various factors, including the specific instrumentation used.[9] For accurate quantitative work, it is recommended to determine the molar absorptivity under the specific experimental conditions being used.[9]

Factors Influencing Spectroscopic Properties

The absorption spectrum of aqueous copper(II) sulfate is sensitive to changes in the coordination environment of the Cu²⁺ ion.

Concentration

According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the absorbance of a solution is directly proportional to its concentration.[3][4][5] As the concentration of copper(II) sulfate increases, the intensity of the absorption bands increases, leading to a more intensely colored solution.[4][11] This linear relationship forms the basis for quantitative spectrophotometric analysis.[4][5][11]

Ligand Exchange

The water molecules in the [Cu(H₂O)₆]²⁺ complex can be displaced by other ligands, leading to a change in the color and the absorption spectrum of the solution.

-

Chloride Ions: The addition of a high concentration of chloride ions (e.g., from concentrated hydrochloric acid) results in a color change from blue to green or even yellow.[14][15] This is due to the formation of tetrachlorocuprate(II) ([CuCl₄]²⁻) and other chloroaqua complexes.[1][16] The absorption maximum shifts to a longer wavelength, around 860 nm, and a new, strong absorption appears in the near-UV region.[1]

-

Ammonia (B1221849): The stepwise addition of ammonia results in the replacement of water ligands to form various ammine complexes.[2] With excess ammonia, the deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄(H₂O)₂]²⁺, is formed.[2][14] This causes a shift in the absorption maximum to a shorter wavelength, around 600-650 nm, resulting in a more intense blue-violet color.[2]

Temperature

Temperature can also affect the absorption spectrum of aqueous copper(II) sulfate. An increase in temperature has been reported to cause an increase in the absorption coefficient.[17] One study observed a systematic drop in the characteristic absorbance of bilirubin (B190676) in the presence of copper sulfate, a phenomenon that was intensified with increasing temperature.[18]

pH

The pH of the solution can influence the speciation of copper(II) ions, particularly in the presence of ligands that can be protonated or deprotonated. At alkaline pH, the formation of different copper hydroxylated species can occur, which will affect the absorption spectrum.[19]

Experimental Protocols

Accurate and reproducible spectroscopic measurements rely on carefully executed experimental procedures.

Preparation of Standard Copper(II) Sulfate Solutions

Standard solutions of known concentration are required for creating a calibration curve for quantitative analysis.[3][4][5][20]

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Distilled or deionized water

-

Volumetric flasks

-

Analytical balance

-

Beakers

-

Pipettes

Procedure:

-

Calculate the required mass: To prepare a stock solution of a specific molarity, calculate the mass of CuSO₄·5H₂O needed using its molar mass (249.68 g/mol ). For example, to prepare 100 mL of a 0.50 M solution, you would need: 0.50 mol/L * 0.100 L * 249.68 g/mol = 12.48 g.[21]

-

Weigh the solid: Accurately weigh the calculated mass of CuSO₄·5H₂O using an analytical balance.

-

Dissolve the solid: Transfer the weighed solid into a beaker and add a small amount of distilled water to dissolve it completely. Gentle stirring may be required.

-

Transfer to a volumetric flask: Quantitatively transfer the dissolved solution into a volumetric flask of the desired final volume. Rinse the beaker with small portions of distilled water and add the rinsings to the flask to ensure all the solute is transferred.

-

Dilute to the mark: Carefully add distilled water to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

-

Homogenize the solution: Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Prepare dilutions: Prepare a series of standard solutions of lower concentrations by accurately diluting the stock solution using volumetric pipettes and flasks.[4][5][11]

UV-Vis Spectrophotometric Analysis

Instrumentation:

-

UV-Vis Spectrophotometer

-

Cuvettes (typically 1 cm path length)

Procedure:

-

Instrument warm-up: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure stable readings.[22][23]

-

Wavelength selection (λmax determination):

-

Fill a cuvette with the highest concentration standard solution.

-

Scan the absorbance of the solution over a range of wavelengths (e.g., 400 nm to 900 nm) to determine the wavelength of maximum absorbance (λmax).[22] This wavelength is the most sensitive to changes in concentration and should be used for subsequent measurements.[11]

-

-

Blanking the instrument:

-

Fill a cuvette with the solvent used to prepare the solutions (typically distilled or deionized water). This will serve as the blank.

-

Place the blank cuvette in the spectrophotometer and set the absorbance to zero (or 100% transmittance).[22] This corrects for any absorbance from the solvent and the cuvette itself.

-

-

Measuring absorbance of standards:

-

Rinse a clean cuvette with a small amount of the first standard solution and then fill it approximately three-quarters full.

-

Wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or droplets.

-

Place the cuvette in the spectrophotometer and record the absorbance at the predetermined λmax.

-

Repeat this process for all the standard solutions, from the least concentrated to the most concentrated.

-

-

Measuring absorbance of the unknown:

-

Measure the absorbance of the unknown copper(II) sulfate solution at the same λmax.

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration for the standard solutions.

-

The resulting plot should be a straight line that passes through the origin, in accordance with the Beer-Lambert Law.

-

Determine the equation of the line of best fit (y = mx + c, where y is absorbance and x is concentration). The y-intercept (c) should be close to zero.

-

Use the equation of the line and the absorbance of the unknown solution to calculate its concentration.[4][5]

-

Visualizations

Experimental Workflow for Quantitative Analysis

Caption: Workflow for determining the concentration of an unknown CuSO₄ solution.

Factors Influencing the Absorption Spectrum of Aqueous Cu(II)

Caption: Key factors that influence the UV-Vis absorption spectrum of aqueous copper(II) ions.

References

- 1. harricksci.com [harricksci.com]

- 2. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 3. studylib.net [studylib.net]

- 4. Beer's Law and CuSO4 [webs.anokaramsey.edu]

- 5. 2.files.edl.io [2.files.edl.io]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. guidechem.com [guidechem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Copper(II) Sulfate Hydrate | High-Purity Reagent [benchchem.com]

- 11. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 12. UV-Vis Spectrum of Copper (II) Sulfate | SIELC Technologies [sielc.com]

- 13. brainly.com [brainly.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 16. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. vernier.com [vernier.com]

- 21. youtube.com [youtube.com]

- 22. scribd.com [scribd.com]

- 23. scribd.com [scribd.com]

Theoretical Background: The Origin of Paramagnetism in Copper(II) Sulfate

An In-depth Technical Guide on the Magnetic Susceptibility of Copper(II) Sulfate (B86663) Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of copper(II) sulfate hydrate, a compound frequently used as a calibrant and model system in magnetic susceptibility studies. Its paramagnetic nature, arising from the unpaired electron in the d-orbital of the Cu(II) ion, makes it an excellent subject for investigating magnetic phenomena. This document details the theoretical underpinnings of its magnetism, presents key quantitative data, and provides detailed experimental protocols for its measurement.

Copper(II) sulfate (CuSO₄) in its hydrated form, most commonly as the pentahydrate (CuSO₄·5H₂O), exhibits paramagnetism. This property stems from the electronic configuration of the copper(II) ion, which is [Ar] 3d⁹. The presence of a single unpaired electron in the 3d orbital results in a net electronic spin, giving the ion a permanent magnetic dipole moment. When placed in an external magnetic field, these individual magnetic dipoles tend to align with the field, resulting in a positive magnetic susceptibility. The magnitude of this paramagnetism is temperature-dependent, generally following the Curie-Weiss law.

The aquo complex, [Cu(H₂O)₆]²⁺, formed when copper(II) sulfate dissolves in water, possesses an octahedral molecular geometry and is also paramagnetic. The anhydrous form of copper(II) sulfate is a pale green or gray-white powder, while the pentahydrate is a bright blue solid.[1]

Quantitative Magnetic Susceptibility Data

The magnetic susceptibility of this compound has been determined by various methods, yielding consistent results. The data is typically presented as gram magnetic susceptibility (χg), molar magnetic susceptibility (χM), and the effective magnetic moment (μeff).

| Compound | Formula | Molar Mass ( g/mol ) | Molar Magnetic Susceptibility (χM) (cm³/mol) | Effective Magnetic Moment (μeff) (Bohr Magnetons, μB) |

| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | +1460 x 10⁻⁶ | 1.87 |

| Anhydrous Copper(II) Sulfate | CuSO₄ | 159.61 | +1330 x 10⁻⁶ | Not specified |

Note: The molar susceptibility values are typically reported at room temperature (around 298 K).

Experimental Protocols for Measuring Magnetic Susceptibility

The magnetic susceptibility of this compound can be accurately determined using several experimental techniques. The most common methods are the Gouy method and the Evans (NMR) method.

The Gouy Method

The Gouy method is a classical and widely used technique that measures the change in mass of a sample when it is placed in a magnetic field.

-

Sample Preparation: A long, cylindrical tube (Gouy tube) is uniformly packed with finely powdered copper(II) sulfate pentahydrate.

-

Apparatus Setup: A Gouy balance is used, which consists of an analytical balance and a powerful electromagnet. The Gouy tube is suspended from one arm of the balance so that its bottom end is in the region of the maximum magnetic field between the poles of the magnet, and the top end is in a region of negligible field strength.

-

Measurement without Magnetic Field: The initial mass of the sample in the Gouy tube is measured in the absence of a magnetic field.

-

Measurement with Magnetic Field: The electromagnet is turned on, and the new mass of the sample is recorded. A paramagnetic sample like copper(II) sulfate will be drawn into the magnetic field, resulting in an apparent increase in mass.

-

Calibration: The procedure is repeated with a substance of known magnetic susceptibility to calibrate the apparatus.

-

Calculation: The gram magnetic susceptibility (χg) is calculated using the following formula:

χg = (2 * g * Δm) / (H² * A)

where:

-

g is the acceleration due to gravity

-

Δm is the change in mass

-

H is the magnetic field strength

-

A is the cross-sectional area of the sample

-

The molar magnetic susceptibility (χM) is then calculated by multiplying the gram susceptibility by the molar mass of the compound. Finally, the effective magnetic moment (μeff) is determined using the equation:

μeff = 2.828 * √(χM * T)

where T is the absolute temperature in Kelvin.

The Evans Method (NMR Spectroscopy)

The Evans method is a more modern and often more convenient technique that utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to determine magnetic susceptibility.[2] It relies on the principle that the chemical shift of a reference molecule in a solution is affected by the presence of a paramagnetic species.[2]

-

Sample Preparation: Two NMR tubes are prepared. One contains a solution of an inert reference compound (e.g., tetramethylsilane, TMS) in a suitable solvent. The second tube contains the same solution plus a precisely known concentration of this compound. A coaxial insert or a capillary containing the pure solvent with the reference is placed inside the NMR tube with the paramagnetic solution.[2][3]

-

NMR Measurement: The ¹H NMR spectrum of the sample is acquired. Two distinct signals for the reference compound will be observed: one from the solution containing the paramagnetic sample and one from the pure solvent in the insert.

-

Data Analysis: The difference in the chemical shift (Δδ) between the two reference signals is measured in parts per million (ppm).

-

Calculation: The molar magnetic susceptibility (χM) is calculated using the following equation:

χM = (3 * Δf) / (4 * π * f * c) + χM(solvent)

where:

-

Δf is the frequency difference in Hz (Δδ in ppm multiplied by the spectrometer frequency in MHz)

-

f is the spectrometer frequency in Hz

-

c is the molar concentration of the paramagnetic sample

-

χM(solvent) is the molar susceptibility of the solvent, which is often negligible or can be corrected for.

-

The effective magnetic moment (μeff) is then calculated from χM using the same formula as in the Gouy method.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the magnetic susceptibility of this compound.

Caption: Experimental workflow for determining the magnetic susceptibility of this compound.

References

A Technical Guide to the Natural Occurrence and Mineral Forms of Copper(II) Sulfate Hydrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(II) sulfate (B86663) (CuSO₄) is a chemical compound that naturally occurs in various hydrated forms as secondary minerals. These minerals typically form in the oxidation zones of copper sulfide (B99878) ore deposits, particularly in arid regions where they are less prone to dissolution. The degree of hydration is a critical factor defining the specific mineral species, its crystal structure, and physicochemical properties. This guide provides a comprehensive overview of the primary mineral forms of copper(II) sulfate hydrates, their geological context, quantitative properties, and the standard experimental protocols for their identification and characterization.

Natural Occurrence and Formation